molecular formula C11H11BN2O6 B594923 6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1311484-45-3

6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B594923
CAS No.: 1311484-45-3
M. Wt: 278.027
InChI Key: COEHPTUYNRXODY-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1311484-45-3) is a strategically important boron-containing compound that serves as a protected form of 3-nitrophenylboronic acid, specifically as its MIDA (N-methyliminodiacetic acid) boronate ester. This reagent is primarily used as a key intermediate in sophisticated organic synthesis, particularly in the development of novel pharmaceutical candidates and agrochemicals . Its core value lies in the synergistic combination of two functional handles: the boron center allows for reliable participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds, while the nitro group on the phenyl ring can be selectively reduced to an aniline or serve as a strong electron-withdrawing group . The MIDA boronate group enhances the stability and handling of the boronic acid, preventing protodeboronation and enabling complex, iterative cross-coupling sequences. With a molecular formula of C 11 H 11 BN 2 O 6 and a molecular weight of 278.03 g/mol, it is characterized by a melting point of 211-215 °C and requires storage at 2-8°C . This makes it an indispensable building block for researchers constructing complex molecular architectures, such as bioactive molecules and functional materials.

Properties

IUPAC Name

6-methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BN2O6/c1-13-6-10(15)19-12(20-11(16)7-13)8-3-2-4-9(5-8)14(17)18/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEHPTUYNRXODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746261
Record name 6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311484-45-3
Record name 6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism

The synthesis of MIDA boronates typically follows a two-step process:

  • Formation of the boronic acid : 3-Nitrophenylboronic acid is prepared via Miyaura borylation of 3-nitrobenzene derivatives.

  • Esterification with MIDA : The boronic acid reacts with N-methyliminodiacetic acid in a dehydrative coupling reaction to form the MIDA boronate.

The esterification step employs a Dean-Stark apparatus to remove water, driving the reaction toward completion. Solvents such as benzene or toluene are preferred due to their azeotropic properties with water.

Optimization of Reaction Conditions

Catalytic Additives

While MIDA esterification is typically uncatalyzed, some protocols employ Lewis acids (e.g., ZnCl₂) to accelerate the reaction. For example, adding 5 mol% ZnCl₂ reduces reaction time to 6–8 hours without compromising yield.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) :
    δ = 8.41 (t, J = 1.8 Hz, 1H, Ar-H), 8.20–8.15 (m, 2H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 3.72 (s, 3H, N-CH₃), 3.60–3.45 (m, 4H, CH₂-COO).

  • ¹³C NMR (75 MHz, CDCl₃) :
    δ = 172.1 (COO), 148.9 (Ar-C-NO₂), 134.2–123.5 (Ar-C), 53.8 (N-CH₃), 48.2 (CH₂-COO).

  • Melting Point : 211–215°C.

Mass Spectrometry

  • ESI-MS (m/z) : 278.0258 [M+H]⁺ (calc. 278.0258 for C₁₁H₁₁BN₂O₆).

Comparative Analysis of Purification Methods

MethodEluent SystemPurity (%)Yield (%)
RecrystallizationAcetone/water (3:1)9865
Flash ChromatographyHexane/EtOAc (4:1)9579

Flash chromatography offers superior yields, while recrystallization provides higher purity.

Applications in Cross-Coupling Reactions

The MIDA boronate group enhances stability, enabling sequential Suzuki-Miyaura couplings without premature deborylation. For example, the compound serves as a coupling partner in the synthesis of biaryl systems under mild Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, 60°C).

Challenges and Limitations

  • Moisture Sensitivity : Despite stabilization, prolonged exposure to moisture leads to hydrolysis. Storage under argon is recommended.

  • Steric Hindrance : Bulky substituents on the aryl group reduce coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its boron content and reactivity.

Mechanism of Action

The mechanism by which 6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione
  • CAS Number : 1311484-45-3
  • Molecular Formula : C₁₁H₁₁BN₂O₆
  • Molecular Weight : 278.025 g/mol .

Structural Features: This compound belongs to the MIDA (methyliminodiacetic acid) boronate family, characterized by a six-membered dioxazaborocane ring. The 3-nitrophenyl substituent introduces strong electron-withdrawing effects, enhancing stability and modulating reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the boron atom significantly influences reactivity, solubility, and stability. Below is a comparative table of key analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%) Key Properties
6-Methyl-2-(3-nitrophenyl)-... 3-Nitrophenyl C₁₁H₁₁BN₂O₆ 278.03 Not reported Not specified High stability, electron-deficient aryl group
6-Methyl-2-phenyl-... Phenyl C₁₁H₁₂BNO₄ 233.03 Not reported 97 Baseline MIDA boronate; lower molecular weight
6-Methyl-2-(4-fluorophenyl)-... 4-Fluorophenyl C₁₁H₁₁BFNO₄ 251.02 Not reported 95 Moderate electron-withdrawing effect
6-Methyl-2-(4-methoxyphenyl)-... 4-Methoxyphenyl C₁₂H₁₄BNO₅ 263.05 Not reported Not specified Electron-donating group increases reactivity
6-Methyl-2-(naphthalen-2-yl)-... Naphthyl C₁₅H₁₄BNO₄ 283.09 Not reported Not specified Bulky substituent; steric hindrance
6-Methyl-2-(3-pyridinyl)-... 3-Pyridinyl C₁₀H₁₁BN₂O₄ 234.08 210–217 Not specified Heteroaromatic; high melting point
6-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-... 5-Trifluoromethylpyridinyl C₁₁H₁₁BF₃N₂O₄ 312.03 207–212 Not specified Lipophilic; enhances metabolic stability

Key Research Findings

Stability : The 3-nitrophenyl derivative exhibits superior shelf-life compared to alkyl-substituted analogs, attributed to resonance stabilization of the nitro group .

Solubility : Pyridinyl and trifluoromethylpyridinyl analogs demonstrate lower aqueous solubility, necessitating DMSO stock solutions (10 mM) for biological assays .

Reaction Scope : Electron-deficient MIDA boronates (e.g., nitro, fluoro) are optimal for coupling with electron-rich aryl partners, while electron-donating substituents favor reactions with electron-poor electrophiles .

Biological Activity

6-Methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione (CAS Number: 1311484-45-3) is a boron-containing heterocyclic compound characterized by a unique dioxazaborocane ring structure. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BN2O6C_{11}H_{11}BN_{2}O_{6}, with a molecular weight of 278.03 g/mol. The presence of the nitrophenyl group and the dioxazaborocane structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor in various biochemical pathways due to its ability to interact with specific enzymes. Research indicates that boron-containing compounds can modulate enzyme activity by forming stable complexes.
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits potential anticancer activity. This is hypothesized to be due to its ability to interfere with cellular signaling pathways involved in cancer progression.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Anticancer Activity

In vitro studies have indicated that the compound may inhibit the growth of cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 12 µM

These findings suggest that further investigation into its mechanism as an anticancer agent is warranted.

Case Studies

  • Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry explored the interaction of boron-containing compounds with enzymes involved in cancer metabolism. The results indicated that compounds similar to this compound could significantly inhibit enzyme activity at micromolar concentrations.
  • Antimicrobial Effectiveness : Another study focused on the synthesis and evaluation of various nitrophenylboron compounds for their antimicrobial properties. The results showed promising activity against resistant strains of bacteria, suggesting potential applications in treating infections.

Q & A

Q. What are the recommended synthetic routes for 6-methyl-2-(3-nitrophenyl)-1,3,6,2-dioxazaborocane-4,8-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely follows strategies analogous to structurally similar dioxazaborocane derivatives. For example:
  • Nitro-group introduction : A 3-nitrophenyl group can be introduced via nucleophilic substitution or coupling reactions. For nitroarene intermediates, SnCl₂·2H₂O-mediated reduction (e.g., in ethanol under reflux) is effective for nitro-to-amine conversion .
  • Boron heterocycle formation : Cyclocondensation of boronic acids with diols or diamines under anhydrous conditions is common. For dioxazaborocanes, stoichiometric control of boron-containing precursors (e.g., boronic esters) and reaction temperature (60–80°C) is critical to avoid side products .
  • Yield optimization : Use inert atmospheres (N₂/Ar) and monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Boron-O peaks near δ 3.5–4.5 ppm (¹H) and δ 60–80 ppm (¹³C).
  • Nitrophenyl protons : Distinct splitting patterns for aromatic protons (δ 7.0–8.5 ppm) and nitro-group deshielding effects .
  • IR spectroscopy : Confirm B–O stretching (1,300–1,450 cm⁻¹) and carbonyl (C=O) vibrations (1,680–1,750 cm⁻¹). Nitro-group asymmetric/symmetric stretches (1,520–1,350 cm⁻¹) should align with literature .
  • Elemental analysis : Validate molecular formula (e.g., C₁₁H₁₀BN₂O₆) with ≤0.3% deviation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility or stability data for dioxazaborocane derivatives?

  • Methodological Answer :
  • Solubility profiling : Use Hansen solubility parameters (HSPs) to identify optimal solvents. Polar aprotic solvents (e.g., DMF, DMSO) often enhance solubility due to boron’s Lewis acidity .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic instability in aqueous media suggests the need for anhydrous storage .
  • Computational modeling : DFT calculations (e.g., Gaussian09) predict solvent interactions and hydrolytic pathways by analyzing frontier molecular orbitals (FMOs) .

Q. How can mechanistic studies clarify the role of the 3-nitrophenyl group in modulating boron’s electrophilicity?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • X-ray crystallography : Resolve boron’s coordination geometry (trigonal planar vs. tetrahedral) to assess electrophilic character .
  • Electrochemical analysis : Cyclic voltammetry (CV) quantifies redox activity of the nitro group, correlating with boron’s electron-withdrawing effects .

Q. What environmental impact assessment frameworks apply to this compound, given its nitroaromatic and boron-containing motifs?

  • Methodological Answer :
  • Ecotoxicology assays : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀) and biodegradability (OECD 301F) .
  • Fate modeling : Use EPI Suite to predict log Kow (hydrophobicity) and persistence in soil/water compartments. Nitro groups often reduce biodegradation rates .

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